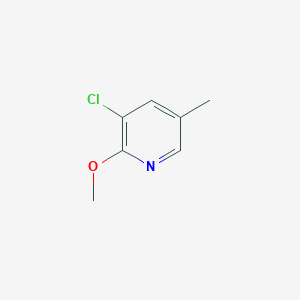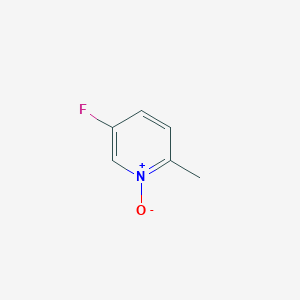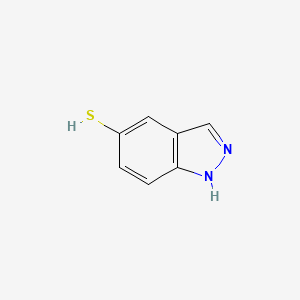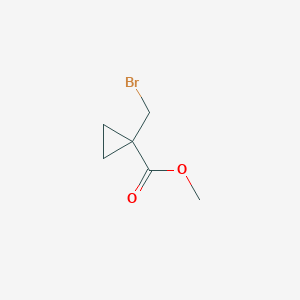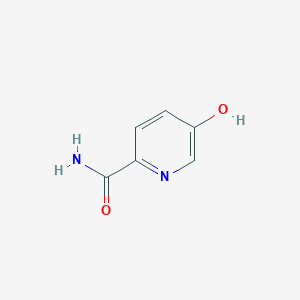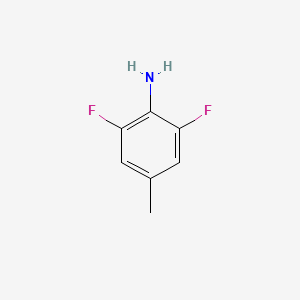
2,6-Difluoro-4-methylaniline
Vue d'ensemble
Description
2,6-Difluoro-4-methylaniline is a chemical compound with the CAS Number: 1379028-84-8. It has a molecular weight of 143.14 and its IUPAC name is 2,6-difluoro-4-methylaniline . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 2,6-Difluoro-4-methylaniline is 1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,6-Difluoro-4-methylaniline is a liquid at room temperature . It has a molecular weight of 143.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis of Novel Compounds
2,6-Difluoro-4-methylaniline can be a precursor in the synthesis of complex organic molecules. For example, it may contribute to the synthesis of trifluoromethylated analogues of dihydroorotic acid, showing the versatility of fluorinated compounds in creating molecules with potential biological activity or unique physical properties (Sukach et al., 2015).
Spectroscopic Analysis and Molecular Structure
Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze the molecular structure and vibrational modes of compounds similar to 2,6-Difluoro-4-methylaniline. Such studies provide insights into the electronic and structural characteristics of fluorinated anilines, which are essential for understanding their reactivity and interactions with other molecules (Arjunan & Mohan, 2009).
Optical and Electronic Properties
Fluorinated compounds like 2,6-Difluoro-4-methylaniline can exhibit unique optical and electronic properties, making them of interest in materials science. For instance, fluorescent acridinyl dyes derived from similar fluorinated anilines have been applied for the highly sensitive optical determination of low-level water in organic solvents, demonstrating the utility of such compounds in analytical chemistry (Citterio et al., 2001).
Environmental and Toxicological Studies
Research into the metabolic pathways of microbial degradation of chloroacetanilide herbicides led to the identification of 2-methyl-6-ethylaniline as a key intermediate. This study highlights the environmental relevance of understanding the breakdown and toxicity of chemically related compounds, contributing to the assessment of their environmental impact and facilitating the development of strategies for pollution mitigation (Dong et al., 2015).
Material Science Applications
The introduction of fluorinated groups into organic molecules can significantly alter their physical and chemical properties, making them suitable for various applications in material science. For example, fluorine substitution has been explored for enhancing the properties of thin-film composite membranes used in nanofiltration, demonstrating the potential of fluorinated compounds like 2,6-Difluoro-4-methylaniline in improving water treatment technologies (Liu et al., 2012).
Safety And Hazards
2,6-Difluoro-4-methylaniline is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,6-difluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBNEFMCNLWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612167 | |
| Record name | 2,6-Difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-methylaniline | |
CAS RN |
1379028-84-8 | |
| Record name | 2,6-Difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



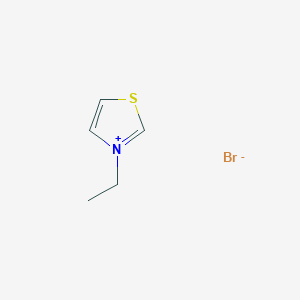
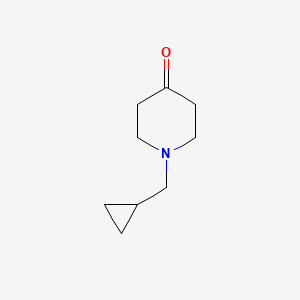
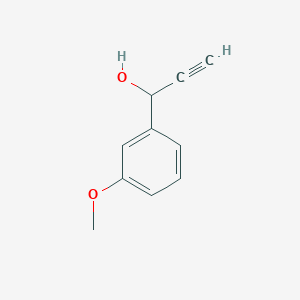
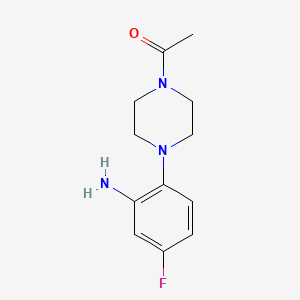
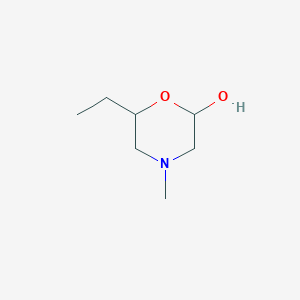
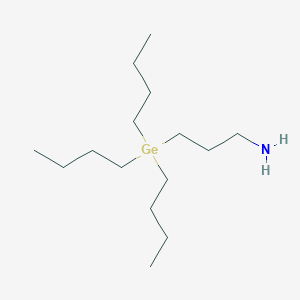
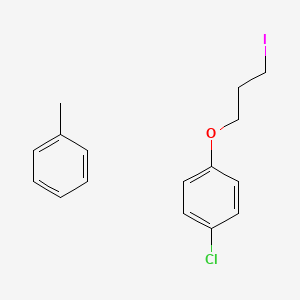
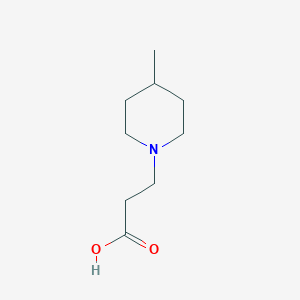
![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)
